molecular formula C17H23F13N2O4S B12836586 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt CAS No. 66008-72-8

1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt

Cat. No.: B12836586
CAS No.: 66008-72-8
M. Wt: 598.4 g/mol
InChI Key: TUOHUMKQNSQWKE-UHFFFAOYSA-N
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Description

1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a highly fluorinated alkyl chain, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt typically involves multiple steps. The process begins with the preparation of the fluorinated alkyl sulfonyl precursor, followed by its reaction with a propanaminium derivative under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

Scientific Research Applications

1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain and sulfonyl group contribute to its unique chemical behavior, allowing it to interact with various biological molecules and cellular structures. These interactions can lead to changes in cellular processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated alkyl sulfonyl derivatives, such as:

  • 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonylamino-N,N-dimethyl-, inner salt.
  • 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonylamino-N,N-dimethyl-, inner salt.

Uniqueness

The uniqueness of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt lies in its specific chemical structure, which imparts unique properties such as high stability, resistance to degradation, and specific interactions with biological molecules. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

66008-72-8

Molecular Formula

C17H23F13N2O4S

Molecular Weight

598.4 g/mol

IUPAC Name

3-[dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azaniumyl]propanoate

InChI

InChI=1S/C17H23F13N2O4S/c1-31(7-4-8-32(2,3)9-5-11(33)34)37(35,36)10-6-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-10H2,1-3H3

InChI Key

TUOHUMKQNSQWKE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC[N+](C)(C)CCC(=O)[O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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